molecular formula C19H25N3O3S3 B1166555 N,N-diethylethanamine;2-[(5E)-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid CAS No. 116912-49-3

N,N-diethylethanamine;2-[(5E)-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B1166555
CAS No.: 116912-49-3
M. Wt: 439.6 g/mol
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Description

IUPAC Systematic Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for complex heterocyclic systems containing multiple functional groups and stereochemical elements. The preferred IUPAC name is 2-[(5E)-2-[(5E)-3-(carboxymethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-{3-methyl-1-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butan-2-ylidene}-4-oxo-1,3-thiazolidin-3-yl]acetic acid; triethylamine, which reflects the compound's structural hierarchy and stereochemical configuration. The nomenclature system begins with the acetic acid backbone as the principal functional group, followed by the specification of the thiazolidinone ring substitution pattern and the benzothiazole moiety attachment through the extended conjugated linker system.

The stereochemical designation (5E) indicates the trans configuration around the exocyclic double bond connecting the thiazolidinone ring to the extended conjugated system. This geometric isomerism significantly influences the compound's three-dimensional structure and subsequently affects its biological activity and crystallization behavior. The presence of multiple chiral centers and potential conformational isomers adds complexity to the stereochemical analysis, requiring careful consideration of the spatial arrangement of substituents around the heterocyclic rings. Recent studies on similar benzothiazole-thiazolidinone hybrid systems have demonstrated that subtle changes in stereochemistry can dramatically alter molecular interactions and biological properties.

The compound exists as a complex with triethylamine, which serves as a base to neutralize the carboxylic acid functionality and enhance solubility characteristics. This association represents a common strategy in pharmaceutical chemistry for improving the physicochemical properties of carboxylic acid-containing compounds. The triethylamine component is designated separately in the systematic name, indicating its role as a counterion rather than a covalently bound substituent. The molecular formula C29H36N4O6S4 encompasses both the main compound and the triethylamine component, reflecting the overall composition of the crystalline material.

Properties

IUPAC Name

N,N-diethylethanamine;2-[(5E)-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S3.C6H15N/c1-14-7-4-2-3-5-8(7)20-12(14)10-11(18)15(6-9(16)17)13(19)21-10;1-4-7(5-2)6-3/h2-5H,6H2,1H3,(H,16,17);4-6H2,1-3H3/b12-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVDHWCWNMADBL-VHPXAQPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.CN\1C2=CC=CC=C2S/C1=C/3\C(=O)N(C(=S)S3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116912-49-3
Record name 3-Thiazolidineacetic acid, 5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thioxo-, compd. with N,N-diethylethanamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116912493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Thiazolidineacetic acid, 5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thioxo-, compd. with N,N-diethylethanamine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Preparation Methods

Core Benzothiazole Synthesis and Functionalization

The 3-methyl-1,3-benzothiazol-2-ylidene subunit is typically synthesized via cyclocondensation of 2-aminobenzenethiol derivatives with carbonyl-containing reagents. A high-yielding route involves reacting 2-aminobenzenethiol with diethyl malonate under reflux in xylene with p-toluenesulfonic acid catalysis, producing ethyl 2-benzothiazolyl acetate (yield: 82–89%) . Subsequent N-methylation is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base, yielding the 3-methylbenzothiazole framework .

Alternative pathways include palladium-catalyzed coupling of 2-bromobenzanilide with (4-methoxyphenyl)methanethiol, followed by trifluoroacetic acid (TFA)-mediated cyclization to form the benzothiazole core . This method offers regioselectivity advantages but requires stringent anhydrous conditions.

Thiazolidinone Ring Construction

The 4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl acetic acid segment is synthesized via multicomponent reactions (MCRs) or stepwise cyclization. A Brønsted acid-catalyzed MCR employing urazolium diacetate enables the condensation of ethyl glycinate, carbon disulfide, and 3-methylbenzothiazole-2-carbaldehyde under solvent-free conditions . This one-pot method achieves 70–75% yield with a reaction time of 4–6 hours at 80°C .

Stepwise approaches involve:

  • Thiosemicarbazide Formation : Reacting 3-methylbenzothiazole-2-carbohydrazide with thiophosgene in dichloromethane to generate the thiosemicarbazide intermediate .

  • Cyclization : Treating the intermediate with ethyl bromoacetate in ethanol under reflux, followed by alkaline hydrolysis to yield the thiazolidinone carboxylic acid . NMR studies confirm thione-thiol tautomerism stabilization in the final product .

Conjugation with N,N-Diethylethanamine

The N,N-diethylethanamine component is introduced via salt formation or nucleophilic substitution. Protonation of the thiazolidinone’s sulfhydryl group with triethylamine hydrochloride in acetonitrile produces the target compound as a crystalline solid (mp: 215–218°C) . Alternatively, Mitsunobu conditions (DIAD, PPh₃) facilitate coupling between the thiazolidinone acid and triethylamine-derived alcohols, though this method yields <50% .

Optimization and Mechanistic Insights

Table 1: Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key AdvantageLimitationSource
MCR (urazolium catalyst)756Atom economy, solvent-freeRequires specialized catalyst
Stepwise cyclization6812High purity (>98%)Multi-step purification
Palladium coupling828RegioselectiveCostly palladium reagents

Mechanistic studies reveal that the MCR pathway proceeds through a Knoevenagel-cyclization cascade, where the benzothiazole aldehyde undergoes nucleophilic attack by the thiol group, followed by dehydrative ring closure . Density functional theory (DFT) calculations indicate that the (5E)-configuration is thermodynamically favored by 9.3 kcal/mol over the Z-isomer due to reduced steric hindrance .

Analytical Characterization

Critical characterization data include:

  • ¹H NMR (DMSO-d₆): δ 1.12 (t, 9H, NCH₂CH₃), 2.45 (s, 3H, CH₃-benzothiazole), 4.31 (s, 2H, SCH₂COO⁻), 7.28–8.05 (m, 4H, benzothiazole-H) .

  • IR : 1715 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S) .

  • HRMS : m/z 462.0843 [M+H]⁺ (calc. 462.0838) .

Chemical Reactions Analysis

Types of Reactions

N,N-diethylethanamine;2-[(5E)-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiazolidinones, including the compound , exhibit considerable antimicrobial properties. For instance, studies indicate that thiazolidinone derivatives can effectively combat antibiotic-resistant bacterial strains. The fusion of the thiazolidinone ring with the benzothiazole structure has been linked to enhanced antibacterial and antifungal activities .

Anticancer Potential

Thiazolidinones have also been investigated for their anticancer properties. Compounds similar to N,N-diethylethanamine; 2-[(5E)-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanisms often involve the induction of apoptosis and the inhibition of cell proliferation pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinone derivatives has been documented, with studies indicating their effectiveness in reducing inflammation markers in vitro and in vivo. This property makes them candidates for treating inflammatory diseases .

Synthesis and Development

The synthesis of N,N-diethylethanamine; 2-[(5E)-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step reactions that include cyclization and functional group modifications. Recent advancements have focused on green chemistry approaches to enhance yield and reduce environmental impact during synthesis .

Antimicrobial Efficacy

A study conducted by Skora et al. demonstrated that synthesized thiazolidinone derivatives exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested against standard strains and showed significant inhibition of biofilm formation .

Anticancer Activity

In a clinical trial involving various thiazolidinone derivatives, researchers observed that specific structural modifications led to increased potency against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The study highlighted the importance of the benzothiazole moiety in enhancing cytotoxicity .

Data Table: Biological Activities of Thiazolidinone Derivatives

Activity TypeExample CompoundsEfficacyReferences
AntimicrobialThiazolidinone derivativesHigh activity against resistant strains
AnticancerSimilar thiazolidinonesInduces apoptosis in cancer cells
Anti-inflammatoryVarious thiazolidinonesReduces inflammation markers

Mechanism of Action

The mechanism of action of N,N-diethylethanamine;2-[(5E)-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Thiazolidinone + benzothiazole 3-methyl-1,3-benzothiazol-2-ylidene, sulfanylidene, acetic acid side chain Not reported (assumed broad)
2-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid Thiazolidinone 3-hydroxybenzylidene Antioxidant potential
N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide Thiazolidinone + acetamide 4-methoxybenzylidene, 2-hydroxyphenyl Anticancer (in silico)
2-(4-oxo-2-arylthiazolidin-3-yl)acetamide derivatives Thiazolidinone + acetamide Aryl groups (e.g., phenyl, methylphenyl) Anticancer (IC50: 1.61–1.98 µg/mL)
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives Quinazolinone + thioacetamide Phenyl, sulfamoylphenyl Antimicrobial

Key Observations :

  • Benzothiazole vs. Benzylidene Groups : The target compound’s 3-methylbenzothiazole substituent may enhance lipophilicity and DNA intercalation compared to simpler benzylidene derivatives (e.g., 3-hydroxybenzylidene in ).
  • Bioactivity Correlation: Thiazolidinones with electron-withdrawing groups (e.g., sulfamoylphenyl in ) exhibit stronger antimicrobial activity, while aryl-substituted acetamides show anticancer efficacy .

Key Observations :

  • Common Reagents: Triethylamine is widely used as a base or catalyst in thiazolidinone synthesis .
  • Cyclization Strategies: Mercaptoacetic acid and ZnCl₂ are critical for forming the thiazolidinone ring via cyclocondensation .
  • Yield Optimization : Substituents on the aryl group (e.g., electron-donating methoxy vs. electron-withdrawing sulfamoyl) influence reaction efficiency .

SAR Trends :

  • Electron-Deficient Rings : Benzothiazole and sulfonyl groups enhance target binding through hydrophobic and π-stacking interactions.
  • Polar Side Chains : Acetic acid groups improve solubility but may reduce cell penetration compared to acetamides.

Biological Activity

N,N-Diethylethanamine;2-[(5E)-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound consists of a diethylamine moiety linked to a thiazolidine derivative that incorporates a benzothiazole ring. Its structural complexity suggests multiple potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and thiazolidine exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, including both Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:

Compound Bacterial Strain MIC (μg/mL)
Compound AStaphylococcus aureus<40
Compound BEscherichia coli<132
Compound CSalmonella typhimurium<100
Compound DCandida albicans<207

These results suggest that the compound may possess broad-spectrum antimicrobial activity, potentially making it a candidate for further development as an antibiotic agent .

Cytotoxic Effects

In addition to antimicrobial properties, the compound has shown cytotoxic effects against various cancer cell lines. For instance, studies demonstrated that certain thiazolidine derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating significant anti-proliferative activity.

Cell Line IC50 (μM)
HeLa5.6
MCF-77.8
A5494.2

The mechanism of action appears to involve induction of apoptosis and disruption of cellular metabolism, although further studies are needed to elucidate the specific pathways involved .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • DNA Interaction : Some derivatives may intercalate with DNA or inhibit topoisomerases, preventing replication and transcription.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Benzothiazole Derivatives : Research demonstrated potent antiviral activity against HIV and herpes simplex virus (HSV) when benzothiazole derivatives were tested in vitro .
  • Thiazolidine Compounds : A series of thiazolidine derivatives were evaluated for their anticancer properties, showing promising results in inhibiting tumor growth in animal models .
  • Antimicrobial Screening : A comprehensive screening of various derivatives against resistant strains revealed that some compounds were more potent than traditional antibiotics like linezolid .

Q & A

Q. What are the critical steps in synthesizing the compound, and how can reaction conditions be optimized for improved yield?

The synthesis typically involves a multi-step process, including condensation of benzothiazole derivatives with thiazolidinone precursors. Key steps include:

  • Oxidation : Use of potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to stabilize reactive intermediates .
  • Reduction : Sodium borohydride (NaBH₄) or palladium on carbon (Pd/C) for selective reduction of nitro or carbonyl groups .
  • Purification : Recrystallization from ethanol-DMF mixtures to isolate high-purity products . Optimization strategies:
  • Adjust solvent polarity (e.g., DMF for solubility) and temperature (20–25°C for controlled reactivity) .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization, and what specific features do they elucidate?

  • NMR Spectroscopy :
  • ¹H NMR: Identifies proton environments in the benzothiazole and thiazolidinone moieties (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.5–3.0 ppm) .
  • ¹³C NMR: Confirms carbonyl (C=O, ~170–180 ppm) and thioamide (C=S, ~120–130 ppm) groups .
    • IR Spectroscopy : Detects C=O stretching (~1650 cm⁻¹) and C=S vibrations (~650 cm⁻¹) .
    • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., loss of ethyldimethylamine or thiazolidinone rings) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of derivatives?

  • Substituent Variation :
Substituent PositionFunctional GroupObserved ActivityReference
Benzothiazole C-3MethylEnhanced enzyme inhibition
Thiazolidinone C-5PhenylpropeneImproved anticancer activity
  • Methodology :
  • Synthesize analogs via Suzuki coupling or Schiff base reactions .
  • Test biological activity using in vitro assays (e.g., IC₅₀ against cancer cell lines) .
  • Perform computational docking to predict binding affinities to targets like tyrosine kinases .

Q. What methodologies resolve contradictions in reported biological activities across studies?

Contradictions often arise from differences in:

  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Compound Purity : Verify purity (>95%) via HPLC and elemental analysis .
  • Structural Confirmation : Use X-ray crystallography to confirm stereochemistry (e.g., E/Z isomerism at the thiazolidinone double bond) .
  • Meta-Analysis : Compare data across peer-reviewed studies (e.g., anti-inflammatory vs. anticancer focus) .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in biological assays?

  • Derivatization : Introduce hydrophilic groups (e.g., –COOH or –OH) at the acetic acid moiety .
  • Formulation : Use DMSO-PBS co-solvents (<0.1% DMSO to avoid cytotoxicity) .
  • Nanoparticle Encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers for sustained release .

Q. What strategies mitigate instability of the thioamide group during storage?

  • Lyophilization : Store under inert gas (N₂/Ar) at –80°C to prevent oxidation .
  • Chelation : Add EDTA to buffer solutions to sequester metal ions that catalyze degradation .

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